molecular formula C25H25N3O B11468406 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

Cat. No.: B11468406
M. Wt: 383.5 g/mol
InChI Key: LADFCLMZVIFUOD-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is a compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential as an allosteric activator of human glucokinase, which plays a crucial role in glucose metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide typically involves the condensation of 5-(1H-benzimidazol-2-yl)-2-methylphenylamine with 4-tert-butylbenzoyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide involves its role as an allosteric activator of human glucokinase. By binding to the allosteric site of glucokinase, the compound enhances the enzyme’s catalytic activity, leading to increased glucose metabolism. This mechanism is particularly relevant in the context of type-2 diabetes, where enhancing glucokinase activity can help regulate blood glucose levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide is unique due to its specific structural features, such as the tert-butyl group on the benzamide moiety. This structural uniqueness contributes to its distinct binding properties and allosteric activation of glucokinase, setting it apart from other similar compounds .

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-tert-butylbenzamide

InChI

InChI=1S/C25H25N3O/c1-16-9-10-18(23-26-20-7-5-6-8-21(20)27-23)15-22(16)28-24(29)17-11-13-19(14-12-17)25(2,3)4/h5-15H,1-4H3,(H,26,27)(H,28,29)

InChI Key

LADFCLMZVIFUOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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